4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
Overview
Description
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Self-Assembling Behavior in Competitive Medium : A study focused on the self-assembling properties of a modified aromatic amino acid, where phenylalanine (Phe) was made electron-deficient by introducing a nitro group in the ring. This modification profoundly influenced the self-assembly process, leading to efficient gelation in DMSO solvent and hydrogen-bonding mediated crystal formation in water. The research investigated the self-assembly patterns of 4-nitrophenylalanine (4NP) using various techniques including X-ray diffraction and UV-Vis spectroscopy (Singh et al., 2020).
Normal Vibrations and Force Fields in Chloromethylanilines : This study conducted a normal coordinate analysis of chloromethylanilines, focusing on the internal molecular force fields. The research found that a single force field could simulate observed normal vibrations in the studied molecules, supported by HF and DFT calculations. The study highlights the importance of methyl and amino groups in pharmacologically active substances (Tiwari et al., 2008).
Distinction of Amino Acid Enantiomers : This research explored the use of mass spectrometry to distinguish amino acid enantiomers. The study analyzed mixtures of several amino acid pairs, revealing chiral discrimination based on differences in gas-phase basicity between homo- and heterochiral dimers (Vékey & Czira, 1997).
Investigation of Peroxidase Action : The study synthesized 4-phenyl-2,6-dimethylaniline and examined its oxidation by the peroxidase system, proposing a mechanism for this reaction. This research contributes to understanding enzyme-mediated organic reactions (Baker & Saunders, 1974).
Molecular Structures of Amino Derivatives : Research on the molecular structures of amino derivatives synthesized via Schiff bases reduction route was conducted. The study reported on compounds with significant intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in organic chemistry (Ajibade & Andrew, 2021).
Synthetic Polynucleotides and Amino Acid Code : This study explored the relationship between polynucleotides and amino acids, particularly phenylalanine, contributing to the understanding of protein synthesis and genetic coding (Lengyel et al., 1961).
Properties
IUPAC Name |
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNAWCBQBBLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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